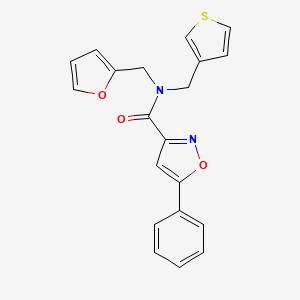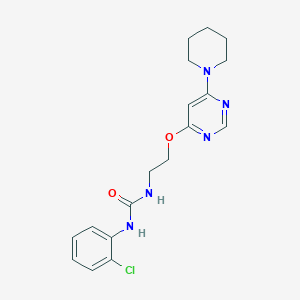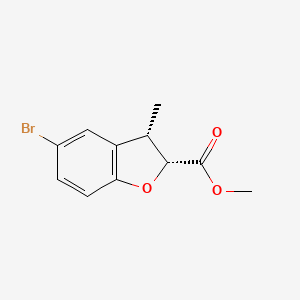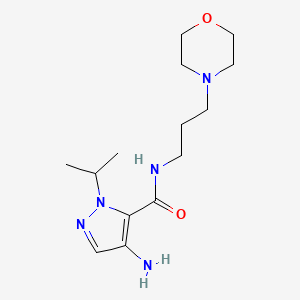
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
科学的研究の応用
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has potential applications in scientific research. It has been studied for its activity as a kinase inhibitor, particularly in the context of cancer research. The compound has been shown to inhibit the activity of several kinases, including FLT3, JAK2, and JAK3, which are involved in various signaling pathways. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
作用機序
The mechanism of action of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways and the suppression of cellular proliferation and survival.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of several kinases, including FLT3, JAK2, and JAK3, which are involved in various signaling pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that the compound has anti-tumor activity in mouse models of leukemia and lymphoma.
実験室実験の利点と制限
One advantage of using 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for kinases. The compound has been shown to selectively inhibit the activity of several kinases, which makes it a useful tool for studying kinase signaling pathways. However, one limitation of using this compound is its potential off-target effects. The compound may also inhibit the activity of other proteins or enzymes, which could affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential as a kinase inhibitor in the context of cancer research. The compound has shown promising anti-tumor activity in mouse models of leukemia and lymphoma, and further studies could explore its potential in other types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, and further studies could explore its potential in animal models of inflammation. Additionally, future research could focus on developing more selective and potent analogs of the compound with improved pharmacological properties.
In conclusion, 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound with potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Future research could explore its potential as a kinase inhibitor in cancer research, as an anti-inflammatory agent, and the development of more selective and potent analogs.
合成法
The synthesis of 4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-amino-1-isopropyl-1H-pyrazole-5-carboxylic acid with 3-morpholinopropylamine in the presence of a coupling agent such as HATU or DIC. The resulting intermediate is then treated with acetic anhydride to yield the final product. Other methods involve the use of different coupling agents or the use of alternative starting materials.
特性
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-11(2)19-13(12(15)10-17-19)14(20)16-4-3-5-18-6-8-21-9-7-18/h10-11H,3-9,15H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRRDPWBXKVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)
![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B2354049.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)
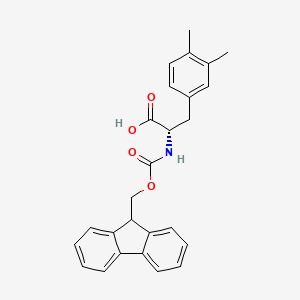
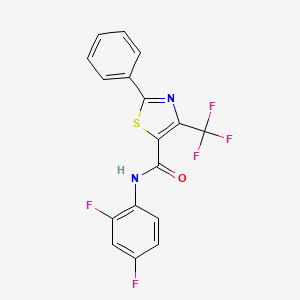
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2354059.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)
